(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,4R)-4-[(3-iodophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16)/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYGQQGSMMEYSJ-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, including the cyclization of acyclic precursors or the ring contraction of larger cyclic structures.
Introduction of the 3-Iodobenzyl Group: The 3-iodobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzyl moiety is replaced by an iodide ion.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The iodide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the interactions of chiral molecules with biological targets.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives with Varying Benzyl Substituents
Halogen-Substituted Analogs
(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic Acid (CAS: 1049977-93-6)
- Structural Difference : Fluorine replaces iodine at the para position.
- Impact : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and polarizability compared to iodine. This may decrease binding affinity in halogen-bonding interactions but improve metabolic stability .
(2S,4R)-4-(4-Cyanobenzyl)pyrrolidine-2-carboxylic Acid (CAS: Not listed) Structural Difference: A cyano group replaces iodine. This modification is common in protease inhibitor design .
Hydrochloride Salt Form
Boc-Protected Analogs
| Compound Name | CAS Number | Molecular Weight | Key Applications |
|---|---|---|---|
| Boc-4-(3-Iodobenzyl)-L-proline | 959580-93-9 | 431.27 | Intermediate in peptide synthesis |
| Boc-4-(4-Cyanobenzyl)-L-proline | MFCD06796826 | 330.38 | Protease inhibitor research |
| Boc-4-(3-Methoxypropyl)pyrrolidine-2-carboxylic acid | Not listed | ~300 (estimated) | Antibiotic derivative synthesis |
Pharmacologically Active Derivatives
SARS-CoV-2 Main Protease (Mpro) Inhibitors
- (2S,4R)-1-((S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic Acid (Compound 7) Structural Features: Trifluoromethyl group at the 4-position. Activity: Demonstrated >99% purity and inhibitory activity against SARS-CoV-2 Mpro, highlighting the importance of pyrrolidine-carboxylic acid scaffolds in antiviral design .
Glutamate Receptor Modulators
- Related Analogs: Compounds like (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methylpyrrolidine-3-carboxylic acid (CAS: Not listed) target ionotropic glutamate receptors (e.g., NMDA, AMPA). The 3-iodobenzyl group may enhance receptor subtype selectivity .
Physicochemical Properties
| Property | (2S,4R)-4-(3-Iodobenzyl)-Boc-Proline | (2S,4R)-4-(4-Fluorobenzyl)-Proline |
|---|---|---|
| Solubility | Low in water; soluble in DMSO, DMF | Moderate in polar solvents |
| Melting Point | Not reported | Not reported |
| LogP | ~3.5 (estimated) | ~2.8 (estimated) |
Biological Activity
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid, a chiral compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C12H15ClINO2
- Molecular Weight : 367.61 g/mol
- CAS Number : 1049744-33-3
The compound features a pyrrolidine ring with a carboxylic acid functional group and an iodobenzyl substituent. The presence of the iodine atom enhances its reactivity and potential for biological interactions, making it a valuable candidate for drug development .
The biological activity of (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid is primarily attributed to its interaction with various biological macromolecules. It may function as an inhibitor of specific enzymes or receptors, modulating critical biological pathways. The unique structural features allow it to participate in various chemical interactions that can influence pharmacological outcomes.
Pharmacological Applications
Research indicates that (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid has potential applications in several therapeutic areas:
- Cancer Research : The compound is being explored as a lead candidate in developing new pharmaceuticals targeting cancer. Its structural properties may enhance its efficacy in inhibiting tumor growth.
- Neurodegenerative Diseases : Studies suggest that this compound could play a role in treating conditions like Alzheimer's and Parkinson's disease due to its ability to interact with neurobiological targets.
- Inhibition Studies : Preliminary assays indicate that it may inhibit certain biological processes at low concentrations, which could be crucial for therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the unique properties of (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid | Similar pyrrolidine structure with bromine instead of iodine | Potentially lower reactivity due to bromine |
| (2S,4R)-4-(Phenyl)pyrrolidine-2-carboxylic acid | Lacks halogen substituents | May exhibit different biological activities |
| (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid | Methyl group instead of halogen | Altered lipophilicity affecting pharmacokinetics |
The inclusion of iodine in (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid enhances its reactivity compared to its analogs, which could result in distinct biological activities and pharmacological profiles.
Study on Anticancer Activity
In a recent study focusing on the anticancer potential of pyrrolidine derivatives, (2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid demonstrated promising results in inhibiting cancer cell proliferation. The compound was tested against various cancer cell lines and showed significant cytotoxic effects at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Neuroprotective Effects
Another study evaluated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates under toxic conditions. These findings suggest potential therapeutic applications in neurodegenerative diseases .
Q & A
What is the structural significance of the (2S,4R) stereochemistry in this compound, and how does it influence biological activity?
The (2S,4R) configuration creates a rigid pyrrolidine scaffold with a 3-iodobenzyl substituent, enabling precise spatial interactions with target proteins (e.g., enzymes or receptors). The iodine atom enhances binding via halogen bonding, while the stereochemistry dictates enantioselectivity. For example, the trans-configuration (4R) positions the iodobenzyl group perpendicular to the pyrrolidine ring, optimizing hydrophobic interactions in binding pockets. Structural analogs with alternative stereochemistry show reduced activity, underscoring the importance of chiral purity .
What synthetic strategies are employed to introduce the 3-iodobenzyl group while preserving stereochemical integrity?
Key steps include:
- Protection : Use of tert-butoxycarbonyl (Boc) groups to shield the pyrrolidine nitrogen during alkylation (e.g., Boc-protected intermediates in ).
- Alkylation : Reaction of 3-iodobenzyl bromide with a chiral pyrrolidine precursor under basic conditions (e.g., K₂CO₃ in DMF), monitored by TLC/HPLC to ensure regioselectivity .
- Deprotection : Acidic cleavage (e.g., HCl/dioxane) to yield the free carboxylic acid. Chiral HPLC or X-ray crystallography validates stereochemical retention .
How can researchers resolve discrepancies in stereochemical assignments during synthesis?
Discrepancies often arise from misassignments of NOESY correlations or overlapping NMR signals. To mitigate:
- X-ray crystallography : Definitive confirmation of absolute configuration (e.g., ’s use of crystallography for similar proline derivatives).
- Advanced NMR : 2D techniques (HSQC, COSY) to distinguish diastereotopic protons.
- Chiral derivatization : Reaction with Mosher’s acid to analyze enantiopurity via NMR .
What chromatographic methods optimize purification of the hydrochloride salt?
- Reverse-phase HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) to separate diastereomers. Purity >98% is achievable, as noted in COA data ( ).
- Ion-exchange chromatography : Effective for removing residual Boc-protected intermediates.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, verified by melting point and LC-MS .
How do solubility properties affect in vitro assay design?
The compound’s limited aqueous solubility (requiring DMSO stock solutions) necessitates:
- Sonication-assisted dissolution : Heat to 37°C and sonicate for 10–15 minutes ( ).
- Vehicle controls : Use ≤0.1% DMSO to avoid cytotoxicity.
- Formulation buffers : Phosphate-buffered saline (PBS) with 0.01% Tween-80 enhances dispersion for cellular uptake studies .
What stability considerations are critical for long-term storage?
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation ().
- Lyophilization : For extended stability, lyophilize the hydrochloride salt and store under inert gas (N₂/Ar).
- Avoid repeated freeze-thaw : Aliquot stock solutions to minimize decomposition .
How can researchers validate target engagement in mechanistic studies?
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity () for receptors.
- Surface plasmon resonance (SPR) : Real-time kinetics analysis of compound-protein interactions.
- Cellular thermal shift assays (CETSA) : Confirms target stabilization in live cells .
What computational tools predict the compound’s pharmacokinetic (PK) profile?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
